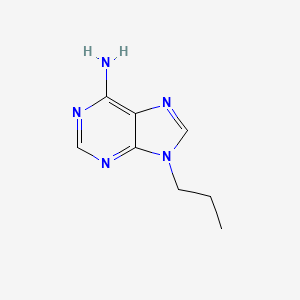

9-Propyl-9h-purin-6-amine

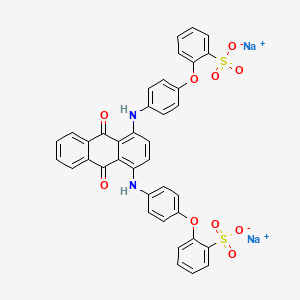

Übersicht

Beschreibung

9-Propyl-9H-Adenine ist ein Derivat von Adenin, einer Purin-Nucleobase. Es ist durch das Vorhandensein einer Propylgruppe am neunten Kohlenstoffatom des Adeninrings gekennzeichnet.

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 9-Propyl-9H-Adenine beinhaltet typischerweise die Alkylierung von Adenin. Eine gängige Methode ist die Reaktion von Adenin mit Propylbromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird in einem Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt, um den Alkylierungsprozess zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von 9-Propyl-9H-Adenine folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Kontinuierliche Fließreaktoren und automatisierte Systeme werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Propyl-9H-adenine typically involves the alkylation of adenine. One common method is the reaction of adenine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods: Industrial production of 9-Propyl-9H-adenine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Reaktionstypen: 9-Propyl-9H-Adenine durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es in verschiedene reduzierte Formen umwandeln.

Substitution: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Propylgruppe durch andere Substituenten ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu Oxo-Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Adeninderivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

9-Propyl-9H-Adenine hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird zur Untersuchung von Nucleobase-Analoga und deren Wechselwirkungen verwendet.

Biologie: Es dient als Modellverbindung für die Untersuchung von Nukleinsäure-Wechselwirkungen und Enzymaktivitäten.

5. Wirkmechanismus

Der Wirkmechanismus von 9-Propyl-9H-Adenine beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann an Nukleinsäurestrukturen und Enzyme binden und deren Aktivität beeinflussen. Die Propylgruppe erhöht seine Bindungsaffinität und -spezifität, was es zu einem wertvollen Werkzeug in biochemischen Studien macht .

Ähnliche Verbindungen:

9-Methyl-9H-Adenine: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Propylgruppe.

9-Ethyl-9H-Adenine: Enthält eine Ethylgruppe an der neunten Position.

9-Isopropyl-9H-Adenine: Besitzt eine Isopropylgruppe an der neunten Position.

Einzigartigkeit: 9-Propyl-9H-Adenine ist aufgrund der spezifischen Länge und Hydrophobie der Propylgruppe einzigartig, die ihre Wechselwirkungen und Reaktivität im Vergleich zu anderen alkylierten Adeninderivaten beeinflussen kann .

Wirkmechanismus

The mechanism of action of 9-Propyl-9H-adenine involves its interaction with specific molecular targets. It can bind to nucleic acid structures and enzymes, influencing their activity. The propyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

9-Methyl-9H-adenine: Similar structure but with a methyl group instead of a propyl group.

9-Ethyl-9H-adenine: Contains an ethyl group at the ninth position.

9-Isopropyl-9H-adenine: Features an isopropyl group at the ninth position.

Uniqueness: 9-Propyl-9H-adenine is unique due to the specific length and hydrophobicity of the propyl group, which can influence its interactions and reactivity compared to other alkylated adenine derivatives .

Eigenschaften

IUPAC Name |

9-propylpurin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h4-5H,2-3H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTULKOMMYIUZQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C(N=CN=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289561 | |

| Record name | 9-propyl-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-98-2 | |

| Record name | NSC61961 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-propyl-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Propylpurin-6-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEL2Q32QJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

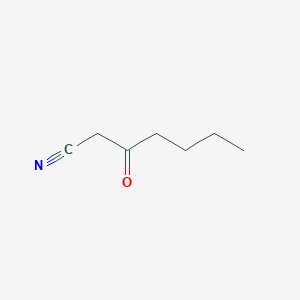

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Dodecanoylamino)ethyl]dodecanamide](/img/structure/B3056275.png)

![3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B3056285.png)

![6-Bromo-7-methyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B3056290.png)